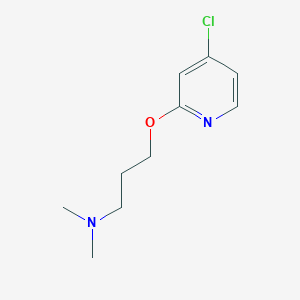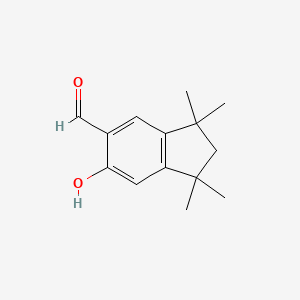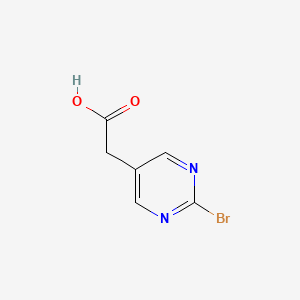
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid is a chemical compound that belongs to the class of coumarins. Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chromen-2-one core with a methyl group at the 4-position and an acetic acid moiety at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the esterification of the corresponding chromen-2-one derivative. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-2-one derivative . The product is then precipitated and purified through recrystallization from solvents such as acetone and ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols in the presence of acid catalysts.
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used.
Major Products Formed
Esterification: Formation of esters such as methyl or ethyl esters.
Oxidation: Formation of carboxylic acids or quinones.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its photochemical activity is attributed to the chromen-2-one core, which can undergo light-induced conformational changes and photodimerization . These properties make it useful in the design of photoresponsive materials and sensors.
相似化合物的比较
Similar Compounds
2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid: Similar structure with a hydroxyl group at the 7-position.
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: An ester derivative with a similar chromen-2-one core.
Ethyl 7-hydroxy-4-coumarinacetate: Another ester derivative with a similar core structure.
Uniqueness
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other coumarin derivatives and contributes to its specific applications in various fields.
属性
分子式 |
C12H10O4 |
|---|---|
分子量 |
218.20 g/mol |
IUPAC 名称 |
2-(4-methyl-2-oxochromen-3-yl)acetic acid |
InChI |
InChI=1S/C12H10O4/c1-7-8-4-2-3-5-10(8)16-12(15)9(7)6-11(13)14/h2-5H,6H2,1H3,(H,13,14) |
InChI 键 |
ATLNEJNKEIJQBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11886639.png)










